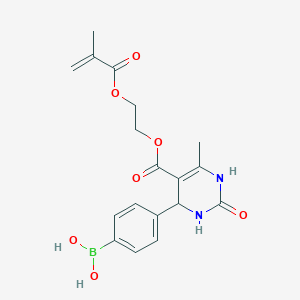

(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid

説明

The compound "(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid" is a multifunctional molecule integrating three key moieties:

- A tetrahydropyrimidinone core (6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine), a heterocyclic scaffold known for hydrogen-bonding capabilities and pharmacological relevance.

- A boronic acid group on the para-position of the phenyl ring, enabling interactions with diols (e.g., sugars, glycoproteins) for applications in sensing or targeted drug delivery.

- A methacryloyloxy ethoxy carbonyl ester at position 5, providing a polymerizable handle for incorporation into hydrogels or biomaterials .

特性

分子式 |

C18H21BN2O7 |

|---|---|

分子量 |

388.2 g/mol |

IUPAC名 |

[4-[6-methyl-5-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenyl]boronic acid |

InChI |

InChI=1S/C18H21BN2O7/c1-10(2)16(22)27-8-9-28-17(23)14-11(3)20-18(24)21-15(14)12-4-6-13(7-5-12)19(25)26/h4-7,15,25-26H,1,8-9H2,2-3H3,(H2,20,21,24) |

InChIキー |

XFWZNZODWTWNNV-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC(=O)C(=C)C)(O)O |

製品の起源 |

United States |

準備方法

Synthesis of the Tetrahydropyrimidinone Core

The 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl moiety is a pyrimidine derivative commonly synthesized via condensation reactions involving urea or thiourea with β-dicarbonyl compounds or their equivalents.

Green Chemistry Approaches: Recent studies have demonstrated efficient green synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester using microwave-assisted synthesis, mechanochemistry (mortar-pestle grinding), and green solvents. These methods yield high purity products (80-96%) in short reaction times (3-30 minutes) under mild conditions without toxic byproducts.

Characterization: Products are typically characterized by IR, NMR, and mass spectrometry to confirm the pyrimidinone structure and substitution pattern.

Introduction of the Phenylboronic Acid Group

The phenylboronic acid moiety is introduced via functionalization of the aromatic ring, often through:

Borylation of Aryl Halides: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely used to install boronic acid groups on aromatic rings. For example, 4-aminomethylphenylboronic acid derivatives can be protected (e.g., Boc protection) and then coupled with various aryl halides under Pd(0) catalysis in the presence of bases like sodium carbonate or potassium carbonate.

Typical Conditions: Reactions are performed in solvents such as tetrahydrofuran (THF), toluene, ethanol, or water mixtures, often under reflux or heating for extended periods (e.g., 1-24 hours). Catalysts include tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)2Cl2, with bases like triethylamine or sodium carbonate.

Purification: Post-reaction mixtures are extracted with organic solvents, dried, and purified by silica gel chromatography.

Attachment of the Methacryloyloxyethoxycarbonyl Group

The methacryloyloxyethoxycarbonyl substituent is typically introduced via esterification or carbamate formation involving methacrylic acid derivatives:

Esterification: The hydroxy group on the tetrahydropyrimidinone or phenyl ring is reacted with methacryloyl chloride or methacrylic anhydride in the presence of a base (e.g., triethylamine) to form the methacrylate ester.

Reaction Conditions: These reactions are generally carried out in anhydrous solvents like dichloromethane or THF at low temperatures (0-25°C) to control reactivity and avoid polymerization of the methacrylate group.

Yield and Purity: Controlled conditions yield high purity esters suitable for further polymerization or functionalization.

Representative Preparation Workflow

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of tetrahydropyrimidinone core | Microwave-assisted condensation of urea with β-dicarbonyl compound in green solvent | 80-96 | Rapid, eco-friendly |

| 2 | Protection of amine (if present) | Boc protection with di-tert-butyl dicarbonate, triethylamine in THF, room temp, 1 h | ~85 | Facilitates coupling |

| 3 | Suzuki coupling for boronic acid installation | Pd(0) catalyst, sodium carbonate, toluene/ethanol/water, reflux 12-24 h | 70-90 | High selectivity |

| 4 | Esterification with methacryloyl chloride | Methacryloyl chloride, triethylamine, dichloromethane, 0-25°C, 1-2 h | 75-85 | Avoids polymerization |

| 5 | Purification | Silica gel chromatography, recrystallization | - | Ensures product purity |

Analytical and Characterization Data

NMR Spectroscopy: Confirms the presence of methacrylate vinyl protons, tetrahydropyrimidinone ring protons, and aromatic protons of the phenylboronic acid.

Mass Spectrometry: Molecular ion peak consistent with molecular weight ~388.2 g/mol.

Infrared Spectroscopy: Characteristic carbonyl stretches (~1700 cm⁻¹) for ester and amide groups, B–O stretches for boronic acid.

Summary of Key Research Findings

Green synthetic methods for the tetrahydropyrimidinone core improve sustainability and reduce reaction times.

Palladium-catalyzed Suzuki coupling remains the gold standard for installing boronic acid groups on aromatic systems, with well-established protocols for protection/deprotection steps.

Methacryloyl functionalization requires careful control to prevent premature polymerization and maintain functional group integrity.

The overall synthetic route is modular, allowing for optimization at each step to maximize yield and purity.

化学反応の分析

Types of Reactions

(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid can undergo a variety of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.

Esterification: The methacrylate group can participate in esterification reactions with alcohols under acidic or basic conditions.

Hydrolysis: The ester and boronic acid groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acids and Bases: Used for esterification and hydrolysis reactions.

Major Products

Coupled Products: From Suzuki-Miyaura coupling reactions.

Esters: From esterification reactions.

Alcohols and Acids: From hydrolysis reactions.

科学的研究の応用

Chemistry

In chemistry, (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .

Biology and Medicine

In biology and medicine, this compound can be used in the development of new drugs and diagnostic tools. The methacrylate group allows for the incorporation of this compound into polymeric materials, which can be used for drug delivery or as part of diagnostic assays .

Industry

In industry, (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid can be used in the production of advanced materials, such as polymers with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of functional materials .

作用機序

The mechanism of action of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . In biological applications, the methacrylate group can form covalent bonds with biological molecules, allowing for the targeted delivery of drugs or the development of diagnostic assays .

類似化合物との比較

Comparison with Structurally Similar Compounds

Tetrahydropyrimidine Derivatives

Key structural analogs and their differences are summarized below:

Key Differences :

- The target compound ’s methacrylate group allows UV-triggered crosslinking, unlike the bromoethoxy or furyl substituents in analogs. This makes it suitable for hydrogel-based 3D cell cultures .

- The boronic acid group differentiates it from ester-only derivatives (e.g., ), enabling dynamic covalent bonding with biomolecules like glucose .

Boronic Acid Derivatives

The phenylboronic acid moiety is critical for diol binding. Similar boronic acids include:

Key Differences :

- The target compound ’s boronic acid is part of a larger heterocyclic system, enhancing steric hindrance and altering binding kinetics compared to simpler arylboronic acids .

Methacrylate-Containing Compounds

Methacrylate esters are widely used in polymer chemistry. For example:

- Poly(ethylene glycol) diacrylate (PEGDA) : A crosslinker for hydrogels but lacks boronic acid functionality .

Key Advantage of Target Compound :

The integration of methacrylate and boronic acid enables dual functionality: photopolymerization and biomolecular recognition, which is absent in PEGDA or thiazolo-pyrimidine derivatives .

Solubility and Reactivity

- Solubility : The boronic acid and methacrylate groups confer amphiphilic properties, enhancing water solubility compared to purely hydrophobic analogs (e.g., ) .

- Reactivity : The methacrylate undergoes radical polymerization, while the boronic acid forms reversible bonds with cis-diols (e.g., glucose), enabling glucose-responsive drug release .

生物活性

The compound (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid represents a significant advancement in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a boronic acid moiety linked to a phenyl ring and a tetrahydropyrimidine structure. The presence of boronic acid is particularly noteworthy as it facilitates reversible covalent bonding with diols, which is crucial for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with molecular targets. The boronic acid group can interact with hydroxyl-containing compounds, allowing it to modulate enzyme activity or receptor interactions. Specifically, the tetrahydropyrimidine moiety may enhance binding affinity and specificity towards biological targets.

Anticancer Properties

Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, compounds containing boron have been investigated for their effectiveness in Boron Neutron Capture Therapy (BNCT), which selectively targets cancer cells. The compound has shown promise in preliminary cytotoxicity assays against various cancer cell lines, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. Boronic acids are known for their role as enzyme inhibitors due to their capacity to form stable complexes with active site residues. For instance, studies have demonstrated that boronic acid derivatives can effectively inhibit proteasome activity, which is critical in cancer cell proliferation.

Case Studies

- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. The mechanism was attributed to the inhibition of key regulatory enzymes involved in cell cycle progression.

- Enzyme Interaction Studies : Research indicated that the compound could inhibit the activity of certain proteases through reversible binding mechanisms, showcasing its potential as a therapeutic agent in diseases characterized by dysregulated protease activity.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves two key steps: (1) formation of the tetrahydropyrimidinone core via cyclization and (2) introduction of the boronic acid group via Suzuki-Miyaura coupling. For the tetrahydropyrimidinone moiety, condensation reactions between substituted ureas and β-keto esters under acidic or basic conditions are widely employed . The boronic acid group is introduced using palladium-catalyzed cross-coupling, as demonstrated in protocols using tetrakis(triphenylphosphine)palladium(0), sodium carbonate, and 1,2-dimethoxyethane/water solvent systems under reflux .

Q. What purification and characterization methods are recommended?

Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization requires a combination of techniques:

Q. How should researchers handle stability concerns during storage?

The boronic acid group is sensitive to hydrolysis. Store the compound under inert atmospheres (argon) at –20°C in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to moisture or acidic/basic conditions, as this may degrade the tetrahydropyrimidinone ring .

Advanced Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., rotamers in the methacryloyloxy group) or residual solvents. Strategies include:

Q. What reaction conditions optimize Suzuki coupling efficiency for this substrate?

Key parameters:

Q. How can stereochemical integrity of the tetrahydropyrimidinone ring be validated?

The 2-oxo-1,2,3,4-tetrahydropyrimidinone ring may exhibit axial chirality. Use:

- X-ray crystallography to resolve absolute configuration.

- Chiral HPLC with amylose-based columns to separate enantiomers.

- Circular dichroism (CD) to correlate optical activity with crystallographic data .

Q. What strategies mitigate degradation during long-term biological assays?

Degradation is often caused by esterase-mediated cleavage of the methacryloyloxy group. Solutions include:

- Stabilizing additives : Include esterase inhibitors (e.g., PMSF) in buffer systems.

- Prodrug design : Replace the methacrylate with a more stable protecting group (e.g., pivaloyloxymethyl) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed LC-MS results?

- Hypothesis 1 : In-source fragmentation of the labile boronic acid group. Validate using softer ionization (e.g., ESI instead of APCI).

- Hypothesis 2 : Adduct formation (e.g., sodium/potassium). Add 0.1% formic acid to suppress adducts.

- Hypothesis 3 : Degradation during analysis. Confirm via parallel NMR immediately after LC-MS .

Q. Why do reaction yields vary significantly across batches?

- Key variables : Moisture content in solvents (use molecular sieves), oxygen levels (degas solvents with argon), and catalyst activity (preactivate Pd with ligand).

- Process optimization : Design a Design of Experiments (DoE) approach to test interactions between temperature, catalyst loading, and solvent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。